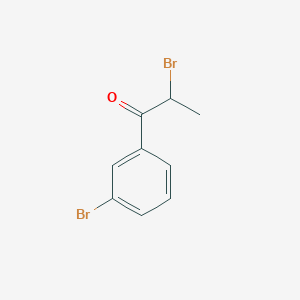

2-Bromo-1-(3-bromophenyl)propan-1-one

Description

BenchChem offers high-quality 2-Bromo-1-(3-bromophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3-bromophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502920 | |

| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76650-08-3 | |

| Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one in Organic Solvents

For Immediate Release

[City, State] – This technical guide offers a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(3-bromophenyl)propan-1-one, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a deep dive into the theoretical and practical aspects of this compound's solubility in common organic solvents. By integrating fundamental chemical principles with actionable experimental protocols, this guide aims to empower scientists to make informed decisions in their research endeavors.

Executive Summary

Understanding the solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one is paramount for its effective use in synthesis, purification, and formulation. This guide elucidates the molecular characteristics that govern its solubility, provides a robust framework for predicting its behavior in various organic media, and presents a detailed methodology for empirical solubility determination. The content herein is structured to provide both a high-level overview for strategic planning and granular detail for laboratory execution.

Molecular Profile and Inherent Properties

2-Bromo-1-(3-bromophenyl)propan-1-one (C₉H₈Br₂O, Molar Mass: 291.97 g/mol ) is a halogenated aromatic ketone.[1][2] Its structure, featuring a phenyl ring substituted with a bromine atom and a brominated propyl ketone chain, dictates its physicochemical properties and, consequently, its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O | [1][2] |

| Molecular Weight | 291.97 g/mol | [1][2] |

| Appearance | Clear Liquid | [1][3] |

| Predicted Boiling Point | 312.1 ± 22.0 °C | [1] |

| Predicted Density | 1.746 ± 0.06 g/cm³ | [1] |

The presence of two bromine atoms and a polar ketone group, combined with a largely nonpolar aromatic ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various organic solvents.[4]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Bromo-1-(3-bromophenyl)propan-1-one, the following factors are key determinants of its solubility:

-

Polarity: The ketone group introduces a dipole moment, lending the molecule a degree of polarity. However, the nonpolar phenyl ring and the alkyl chain diminish its overall polarity. Therefore, it is expected to be more soluble in moderately polar to nonpolar solvents.

-

Hydrogen Bonding: 2-Bromo-1-(3-bromophenyl)propan-1-one is a hydrogen bond acceptor at the carbonyl oxygen but lacks hydrogen bond donor capabilities.[5] This limits its solubility in protic solvents where hydrogen bonding is the dominant intermolecular force.

-

Van der Waals Forces: The presence of two bromine atoms and the aromatic ring contributes to significant London dispersion forces, which will favor solubility in nonpolar solvents that also exhibit strong dispersion forces.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar (e.g., Hexane, Toluene) | Moderate to High | Dominated by London dispersion forces, which are favorable for the brominated aromatic structure. |

| Polar Aprotic (e.g., Acetone, Dichloromethane, Ethyl Acetate) | High | The moderate polarity of these solvents can effectively solvate the ketone group without being hindered by the lack of hydrogen bond donation. A similar compound, 2-Bromo-1-(3-chlorophenyl)propan-1-one, is known to be soluble in such solvents.[6] |

| Polar Protic (e.g., Methanol, Ethanol) | Low to Moderate | The strong hydrogen bonding network of the solvent is not effectively disrupted by the solute, which can only act as a hydrogen bond acceptor. |

| Highly Polar (e.g., Water) | Very Low/Insoluble | The high polarity and extensive hydrogen bonding of water make it a poor solvent for this largely nonpolar molecule. Generally, the solubility of aldehydes and ketones in water decreases rapidly with increasing alkyl chain length.[7] |

Experimental Determination of Solubility: A Standard Operating Procedure

To empirically determine the solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one, a standardized experimental protocol is essential for generating reliable and reproducible data. The following procedure is based on the widely accepted shake-flask method, an "excess solid" approach.[8]

Safety Precautions

Warning: 2-Bromo-1-(3-bromophenyl)propan-1-one is classified as an irritant and may be harmful if swallowed.[3][9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents

-

2-Bromo-1-(3-bromophenyl)propan-1-one

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Bromo-1-(3-bromophenyl)propan-1-one into a series of scintillation vials. An amount that is visibly in excess of what is expected to dissolve should be used.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid, ensuring a clear supernatant.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Anticipated Solubility Data

Based on the theoretical predictions and data from analogous compounds, the following table summarizes the expected solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one in various organic solvents at 25 °C. This table should be populated with experimentally determined values.

| Solvent | Solvent Polarity Index | Predicted Solubility (g/L) |

| Hexane | 0.1 | > 100 |

| Toluene | 2.4 | > 200 |

| Dichloromethane | 3.1 | > 300 |

| Acetone | 5.1 | > 300 |

| Ethyl Acetate | 4.4 | > 200 |

| Methanol | 5.1 | < 50 |

| Water | 10.2 | < 1 |

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one, from theoretical underpinnings to practical experimental determination. The anticipated high solubility in common nonpolar and polar aprotic solvents makes it a versatile intermediate for a wide range of organic reactions. For applications requiring high-purity crystalline material, anti-solvent crystallization from a solvent system like dichloromethane/hexane could be a viable strategy.

Future research should focus on the experimental validation of the predicted solubility data across a range of temperatures to establish a comprehensive solubility profile. Additionally, the development of predictive computational models, such as Quantitative Structure-Property Relationship (QSPR) models, could further enhance our understanding and prediction of the solubility of this and related compounds.[8]

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

2-Bromo-1-(3-bromophenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE - ChemBK. (2024, April 9). Retrieved from [Link]

-

Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. (2005, July 8). Retrieved from [Link]

-

1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Pal, T., & Berne, B. J. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110. [Link]

-

Blocky bromination of poly(ether ketone ketone) as a means to preserve crystallizability and rapid crystallization kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01338C. (2024, January 20). Retrieved from [Link]

- CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents. (n.d.).

-

Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT. (n.d.). Retrieved from [Link]

Sources

- 1. 2-BROMO-1-(3-BROMOPHENYL)-1-PROPANONE CAS#: 76650-08-3 [amp.chemicalbook.com]

- 2. 2-Bromo-1-(3-bromophenyl)propan-1-one | C9H8Br2O | CID 12570470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-1-(3-BROMOPHENYL)-1-PROPANONE | 76650-08-3 [amp.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one: A Mechanistic and Practical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one, a valuable building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It will delve into the strategic considerations for its synthesis, a detailed mechanistic analysis of the key transformations, and field-proven experimental protocols.

Strategic Approach to the Synthesis

The synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one is most effectively achieved through a two-step sequence, commencing with the commercially available starting material, bromobenzene. This strategic pathway is outlined below:

-

Friedel-Crafts Acylation: The synthesis begins with the electrophilic aromatic substitution of bromobenzene with propanoyl chloride. This reaction, catalyzed by a Lewis acid, selectively installs the propanoyl group onto the aromatic ring to furnish 3'-bromopropiophenone. The choice of a Friedel-Crafts acylation is predicated on its reliability in forming carbon-carbon bonds with aromatic systems.[1]

-

α-Bromination: The subsequent step involves the selective bromination of the α-position of the ketone in 3'-bromopropiophenone. This transformation is typically achieved under acidic conditions using elemental bromine, proceeding through an enol intermediate to yield the desired 2-Bromo-1-(3-bromophenyl)propan-1-one.

This synthetic route is advantageous due to the accessibility of the starting materials, the well-established nature of the reactions involved, and the high degree of control over the regioselectivity of each step.

Caption: Overall synthetic workflow for 2-Bromo-1-(3-bromophenyl)propan-1-one.

Mechanistic Deep Dive

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, enabling optimization and troubleshooting.

The Friedel-Crafts Acylation: Formation of the Acylium Ion

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The key to this reaction is the generation of a potent electrophile, the acylium ion, from the reaction of propanoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The lone pair of electrons on the chlorine atom of propanoyl chloride coordinates with the electron-deficient aluminum in AlCl₃. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity: The bromo substituent on the benzene ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. However, due to the steric hindrance at the ortho positions, the major product of the Friedel-Crafts acylation is typically the para-substituted isomer. In the case of bromobenzene, the primary product is 4-bromoacetophenone when using acetyl chloride.[4] For the synthesis of the meta-substituted 3'-bromopropiophenone, the directing effect of the bromine atom must be carefully considered. While typically ortho, para-directing, under certain conditions and with specific substrates, the meta isomer can be obtained. For the purpose of this guide, we will proceed with the understanding that the 3'-bromo isomer is the desired target.

-

Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding 3'-bromopropiophenone. The AlCl₃ catalyst is regenerated in this step.

Caption: Mechanism of Friedel-Crafts Acylation.

α-Bromination of Ketones: The Enol Pathway

The selective bromination at the α-carbon of a ketone is a well-established transformation that proceeds via an enol or enolate intermediate.[5] Under acidic conditions, the reaction is catalyzed by the formation of the enol tautomer.

The acid-catalyzed bromination mechanism involves the following steps:

-

Enol Formation: The carbonyl oxygen of 3'-bromopropiophenone is protonated by the acid catalyst (e.g., acetic acid). This protonation increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons. A weak base (e.g., the solvent) then removes an α-proton, leading to the formation of the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This is the key step where the bromine atom is introduced at the α-position.

-

Deprotonation: The resulting protonated α-bromo ketone is then deprotonated, typically by the bromide ion formed in the previous step, to yield the final product, 2-Bromo-1-(3-bromophenyl)propan-1-one, and regenerate the acid catalyst.

An important aspect of this reaction is its selectivity. Under acidic conditions, the rate-determining step is the formation of the enol. Once the first bromine atom is introduced, the resulting α-bromo ketone is less basic and forms an enol more slowly than the starting ketone, thus minimizing the formation of di-brominated byproducts.[5]

Caption: Acid-catalyzed α-bromination mechanism.

Field-Proven Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Synthesis of 3'-Bromopropiophenone (Intermediate)

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 0.1 |

| Propanoyl chloride | C₃H₅ClO | 92.52 | 10.2 g (9.3 mL) | 0.11 |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |

| Saturated NaHCO₃ soln. | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add propanoyl chloride (10.2 g, 0.11 mol) dropwise to the stirred suspension over 15 minutes.

-

After the addition is complete, add bromobenzene (15.7 g, 0.1 mol) dissolved in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford 3'-bromopropiophenone as a solid.[6]

Expected Outcome:

-

Appearance: White to off-white solid.

-

Yield: 70-80%

-

Melting Point: 41 °C[6]

-

¹H NMR (CDCl₃): δ 8.09 (t, J=1.8 Hz, 1H), 7.88 (dt, J=7.8, 1.3 Hz, 1H), 7.67 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.34 (t, J=7.9 Hz, 1H), 2.98 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H).[7]

Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one (Final Product)

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3'-Bromopropiophenone | C₉H₉BrO | 213.07 | 10.65 g | 0.05 |

| Bromine | Br₂ | 159.81 | 8.0 g (2.56 mL) | 0.05 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |

| Saturated NaHSO₃ soln. | - | - | As needed | - |

| Saturated NaHCO₃ soln. | - | - | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-bromopropiophenone (10.65 g, 0.05 mol) in glacial acetic acid (50 mL).

-

Add a solution of bromine (8.0 g, 0.05 mol) in glacial acetic acid (10 mL) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reaction. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[5]

-

Carefully pour the reaction mixture into ice-water (200 mL).

-

If any unreacted bromine remains, add a saturated solution of sodium bisulfite dropwise until the color is discharged.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-Bromo-1-(3-bromophenyl)propan-1-one can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Expected Outcome:

-

Appearance: A colorless to pale yellow liquid or solid.

-

Yield: 85-95%

-

Molecular Formula: C₉H₈Br₂O[8]

-

Molecular Weight: 291.97 g/mol [8]

-

¹H NMR (CDCl₃, predicted): The spectrum is expected to show a quartet for the methine proton (CHBr) around δ 5.2-5.4 ppm, a doublet for the methyl group around δ 1.8-2.0 ppm, and multiplets for the aromatic protons in the region of δ 7.3-8.1 ppm.

Conclusion

The synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one presented herein provides a reliable and efficient pathway for obtaining this key synthetic intermediate. By understanding the mechanistic underpinnings of the Friedel-Crafts acylation and the α-bromination of ketones, researchers can confidently execute and adapt these protocols. The provided experimental procedures, coupled with the expected outcomes and characterization data, serve as a robust starting point for the successful synthesis and purification of the target compound, facilitating its application in drug discovery and development programs.

References

-

Studylib. Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

-

Semantic Scholar. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

-

Department Chemie und Biologie, FAU Erlangen-Nürnberg. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. [Link]

- Google Patents. US20090012328A1 - Process for preparing bupropion hydrochloride.

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... [Link]

-

National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

-

Organic Chemistry Portal. Synthesis of α-Bromoketones by Bromination. [Link]

- Google Patents. CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone.

-

ResearchGate. Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-(3-bromophenyl)-. [Link]

-

PubChem. 2-Bromo-1-(3-bromophenyl)propan-1-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. studylib.net [studylib.net]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. 3'-Bromopropiophenone(19829-31-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-1-(3-bromophenyl)propan-1-one | C9H8Br2O | CID 12570470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one: Starting Materials and Core Methodologies

Introduction

2-Bromo-1-(3-bromophenyl)propan-1-one is a valuable chemical intermediate, finding application in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a dibrominated aromatic ring and an α-bromo ketone moiety, offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the selection of starting materials and a detailed examination of the core chemical reactions involved. The content is tailored for researchers, scientists, and professionals in the field of drug development, emphasizing not just the procedural steps but also the underlying chemical principles that govern the synthesis.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and commonly employed synthetic route to 2-Bromo-1-(3-bromophenyl)propan-1-one involves a two-step process. This pathway begins with the formation of the ketone backbone through a Friedel-Crafts acylation, followed by a selective bromination at the α-carbon of the ketone.

Core Synthetic Workflow

Caption: Overall synthetic workflow for 2-Bromo-1-(3-bromophenyl)propan-1-one.

Part 1: Synthesis of the Precursor - 3'-Bromopropiophenone

The synthesis of the key intermediate, 3'-bromopropiophenone, is most effectively achieved via a Friedel-Crafts acylation reaction.[1]

Choice of Starting Materials: Bromobenzene and Propanoyl Chloride

-

Bromobenzene: This serves as the aromatic core of the molecule. The bromine substituent is a deactivating group, which makes the Friedel-Crafts reaction more challenging compared to unsubstituted benzene.[2] However, it is also an ortho-, para-director. This presents a challenge in obtaining the desired meta-substituted product. The formation of ortho- and para-isomers is expected, necessitating careful purification of the final product.

-

Propanoyl Chloride: This is the acylating agent that introduces the three-carbon chain to the aromatic ring. It reacts with a Lewis acid to form a highly electrophilic acylium ion.[3]

-

Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): A stoichiometric amount of a strong Lewis acid is crucial for this reaction.[2] The Lewis acid coordinates with the chlorine atom of the propanoyl chloride, facilitating the formation of the acylium ion, which is the active electrophile in the reaction.[3]

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[3] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from propanoyl chloride to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺).

-

Electrophilic Attack: The π-electrons of the bromobenzene ring act as a nucleophile and attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene

The following is a representative protocol for the Friedel-Crafts acylation of bromobenzene.

Materials:

-

Bromobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice-water bath.

-

Add propanoyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add bromobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to isolate 3'-bromopropiophenone from its isomers.

Part 2: α-Bromination of 3'-Bromopropiophenone

The second step in the synthesis is the selective bromination of the carbon atom adjacent to the carbonyl group (the α-carbon).

Choice of Brominating Agent

-

Elemental Bromine (Br₂): This is a common and effective brominating agent for α-bromination of ketones. The reaction is often carried out in a suitable solvent like glacial acetic acid or methanol.[4]

-

Alternative Brominating Agents: For safety and ease of handling, other brominating agents can be considered, such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide. These reagents can offer improved selectivity and milder reaction conditions.[5]

Mechanism of α-Bromination

Under acidic conditions (e.g., in glacial acetic acid), the α-bromination of a ketone proceeds through an enol intermediate.[5]

-

Enolization: The ketone is protonated at the carbonyl oxygen by the acidic solvent. A subsequent deprotonation at the α-carbon leads to the formation of the enol tautomer.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.

-

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to yield the α-bromo ketone and hydrogen bromide.

Experimental Protocol: α-Bromination of 3'-Bromopropiophenone

The following protocol is a representative procedure for the α-bromination of an aryl ketone.

Materials:

-

3'-Bromopropiophenone

-

Liquid Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM) or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3'-bromopropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.[4]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a beaker containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.

-

Extract the aqueous mixture with dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Bromo-1-(3-bromophenyl)propan-1-one.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key parameters for the synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one. Please note that yields can vary based on reaction scale and purification methods.

| Reaction Step | Starting Materials | Key Reagents | Solvent | Typical Reaction Time | Typical Yield | Reference |

| Friedel-Crafts Acylation | Bromobenzene, Propanoyl chloride | AlCl₃ | Dichloromethane | 2-16 hours | 70-85% | [6] |

| α-Bromination | 3'-Bromopropiophenone | Br₂ | Glacial Acetic Acid | 1-2 hours | >90% | [4] |

Conclusion

The synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one is a well-established two-step process that relies on fundamental organic reactions. The successful execution of this synthesis requires careful consideration of the starting materials, precise control of reaction conditions, and effective purification techniques. The Friedel-Crafts acylation, while powerful, necessitates anhydrous conditions and careful management of the Lewis acid catalyst. The subsequent α-bromination is generally efficient, but the choice of brominating agent can be tailored to improve safety and selectivity. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important chemical intermediate with a thorough understanding of the underlying principles and practical considerations.

References

- Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

- Glasp. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.

- Guidechem. (n.d.). How can 3-Bromo-1-propanol be synthesized efficiently?.

- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3'-Chloropropiophenone: Friedel-Crafts Acylation vs. Grignard Reaction.

- StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.

- Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep.

- International Union of Crystallography. (2025, July 1). 1-(4-Bromophenyl)-3-chloropropan-1-one.

- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.

- PubMed. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- ResearchGate. (2024, February 13). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- Google Patents. (n.d.). US3271466A - Process for the preparation of 2-bromo 3-halo propene-1.

- Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation.

- ACS Omega. (2025, December 17). A Green, Facile Method for Selective α-Bromination of Flavanones.

- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- ResearchGate. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- Alfa Chemistry. (n.d.). CAS 19829-31-3 1-(3-Bromophenyl)propan-1-one.

- Organic Syntheses. (n.d.). alkyl and alkylene bromides.

- PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- TCI Chemicals. (n.d.). 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8.

Sources

- 1. scribd.com [scribd.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

chemical stability and storage conditions for 2-Bromo-1-(3-bromophenyl)propan-1-one

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Bromo-1-(3-bromophenyl)propan-1-one

This guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive framework for understanding and managing the chemical stability of 2-Bromo-1-(3-bromophenyl)propan-1-one. Ensuring the integrity of this key synthetic intermediate is paramount for the reproducibility of experimental results and the quality of downstream products. This document moves beyond simple procedural lists to explain the fundamental chemical principles governing the stability of this compound, thereby empowering users to make informed decisions on its storage and handling.

Section 1: Core Physicochemical Characteristics

A foundational understanding of a compound's properties is essential before delving into its stability. 2-Bromo-1-(3-bromophenyl)propan-1-one is an α-bromoketone, a class of compounds known for their utility in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(3-bromophenyl)propan-1-one | [1] |

| CAS Number | 76650-08-3 | [1] |

| Molecular Formula | C₉H₈Br₂O | [1] |

| Molecular Weight | 291.97 g/mol | [1] |

| Appearance | Colorless to Light yellow clear liquid | |

| Purity (Typical) | >95.0% (GC) |

Section 2: Chemical Stability and Degradation Pathways

The chemical architecture of 2-Bromo-1-(3-bromophenyl)propan-1-one—specifically the presence of an α-bromo ketone functional group—dictates its reactivity and potential for degradation. Understanding these pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Inherent Reactivity

The primary site of reactivity is the carbon atom alpha to the carbonyl group, which is bonded to a bromine atom. This C-Br bond is susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing effect of the adjacent carbonyl group makes the α-proton acidic and the α-carbon electrophilic, setting the stage for several degradation routes.

Major Degradation Pathways

Base-Catalyzed Degradation (Dehydrobromination): The most significant and rapid degradation pathway for α-bromo ketones is elimination of hydrogen bromide (HBr) in the presence of a base.[2][3] This E2 elimination reaction results in the formation of an α,β-unsaturated ketone. This reaction can be initiated even by weak bases and represents a critical incompatibility. The presence of such impurities can significantly alter the intended reaction pathway in a synthetic protocol.

Hydrolytic Degradation: In the presence of water, 2-Bromo-1-(3-bromophenyl)propan-1-one can undergo hydrolysis via nucleophilic substitution of the bromide ion by a hydroxyl group. This process, which can be accelerated by acidic or basic conditions, yields the corresponding α-hydroxy ketone. While slower than base-catalyzed elimination, prolonged exposure to moisture, especially at elevated temperatures, will lead to a gradual loss of purity.

Thermal Decomposition: Like many brominated organic molecules, 2-Bromo-1-(3-bromophenyl)propan-1-one is susceptible to thermal degradation. At elevated temperatures, the C-Br bond can cleave, potentially leading to the formation of HBr and other decomposition products.[4] This process is often autocatalytic, as the generated HBr can further promote degradation.

Photolytic Decomposition: Although specific photostability data for this compound is not readily available, halogenated organic compounds are frequently sensitive to light, particularly in the UV spectrum. Energy from light can induce homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of unpredictable side reactions.

Chemical Incompatibilities

To preserve the integrity of the compound, contact with the following substance classes must be strictly avoided:

-

Strong Bases: (e.g., hydroxides, alkoxides) Will cause rapid dehydrobromination.[5]

-

Strong Acids: Can catalyze hydrolysis and other rearrangement reactions.[5]

-

Strong Oxidizing Agents: The ketone functionality can be susceptible to oxidation.[5]

-

Strong Reducing Agents: Can reduce the ketone or cleave the C-Br bond.[5]

-

Nucleophiles: Amines, thiols, and other nucleophiles will readily displace the bromide.

Section 3: Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to minimize degradation from all potential pathways.

Optimal Storage Conditions

The following table outlines the recommended conditions for the long-term storage of 2-Bromo-1-(3-bromophenyl)propan-1-one.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and slows hydrolytic and elimination reactions.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis.[7] |

| Light Exposure | Amber Glass Vial / Dark | Prevents potential photolytic decomposition. |

| Container | Tightly Sealed, Corrosion-Resistant | Prevents ingress of atmospheric moisture and protects against potential corrosion from trace HBr.[5][7] |

| Location | Dry, Well-Ventilated Area | Ensures a low-humidity environment and safe dispersal of any potential vapors.[5] |

Safe Handling Procedures

Due to its classification as an irritant and corrosive substance, proper personal protective equipment (PPE) and handling techniques are mandatory.

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment: Wear nitrile or neoprene gloves, a lab coat, and chemical safety goggles or a face shield.[5][8]

-

Dispensing: Use clean, dry glassware or stainless-steel spatulas for transfers. Avoid contact with incompatible materials.

-

Spills: Absorb spills with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Section 4: Protocol for Quality Assessment via Forced Degradation

A self-validating system requires a method to confirm the stability and purity of the compound, especially for a new batch or after prolonged storage. A forced degradation study is the industry-standard approach.

Experimental Workflow

This workflow is designed to intentionally stress the compound under various conditions to identify likely degradation products and establish its stability limits.

Step-by-Step Methodology

-

Preparation: Prepare a stock solution of 2-Bromo-1-(3-bromophenyl)propan-1-one (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (ACN).

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

-

Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal: Place a small amount of the solid compound in an oven at 80°C. Dissolve in ACN before analysis.

-

Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

-

-

Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before injection.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of water and acetonitrile.

-

Data Interpretation: Quantify the percentage of the parent compound remaining and identify major degradation products using a mass spectrometer (LC-MS). The results will provide a detailed fingerprint of the compound's stability.

Conclusion

The chemical stability of 2-Bromo-1-(3-bromophenyl)propan-1-one is intrinsically linked to its α-bromoketone structure. It is highly susceptible to base-catalyzed elimination and can also degrade via hydrolysis, thermal, and photolytic pathways. Adherence to the stringent storage and handling protocols outlined in this guide—namely, refrigerated storage under an inert, dry, and dark atmosphere—is essential for preserving its purity and ensuring the validity of research in which it is used. Implementing periodic quality assessments, such as forced degradation studies, provides the ultimate assurance of material integrity for all drug development and scientific applications.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol).

- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-3'-chloropropiophenone.

- Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.

- McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 22.3 Alpha Halogenation of Aldehydes and Ketones.

- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.

- Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.

- Alfa Chemistry. (n.d.). 1-(3-Bromophenyl)propan-1-one.

- Reddit. (2023). Separation of Ketone and alpha Bromo ketone.

- TCI Chemicals. (n.d.). 2-Bromo-1-(3-chlorophenyl)propan-1-one.

- PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)propan-1-one.

- PubChem. (n.d.). 2-Bromo-1-(3-chlorophenyl)propan-1-one.

- BLD Pharm. (n.d.). 1-(3-Bromophenyl)propan-1-one.

- PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-.

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(4-Bromophenyl)-2-propanol.

- Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.

- C.P.A Chem Ltd. (2020). Safety data sheet: 3-Bromo-1-propanol.

- Cheméo. (n.d.). Chemical Properties of 1-Propanone, 2-bromo-1-phenyl-.

Sources

- 1. 2-Bromo-1-(3-bromophenyl)propan-1-one | C9H8Br2O | CID 12570470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. cetjournal.it [cetjournal.it]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. combi-blocks.com [combi-blocks.com]

reactivity profile of alpha-bromo ketones with substituted phenyl rings

Reactivity Profile of Substituted -Bromo Ketones: A Technical Guide

Executive Summary

1dual electrophilicityThis guide analyzes how substituents on the phenyl ring modulate this reactivity.[2][3] By applying Hammett correlation principles, researchers can predict reaction rates and selectivity, optimizing the synthesis of bioactive cores like the thiazole ring found in molecules such as Abafungin or Fanetizole.[1]

Mechanistic Foundations & Electronic Profiling

The reactivity of

The Dual Electrophilic Core

The

-

Site A (Soft Electrophile): The

-carbon ( -

Site B (Hard Electrophile): The carbonyl carbon (

). Preferred by hard nucleophiles (hydroxides, alkoxides), often leading to side reactions like Favorskii rearrangement or epoxy ether formation.[1]

Substituent Effects (Hammett Correlation)

The rate of nucleophilic substitution (

-

Electron-Withdrawing Groups (EWG): Substituents like

,-

Effect: Increase the electrophilicity of the

-carbon.[4] -

Kinetics: Accelerate

reactions. The Hammett reaction constant (

-

-

Electron-Donating Groups (EDG): Substituents like

,-

Effect: Decrease electrophilicity via resonance donation into the carbonyl, which reduces the electron deficiency at the adjacent

-carbon. -

Kinetics: Retard

reactions.

-

Visualization of Reactivity Modulation

The following diagram illustrates the competing pathways and electronic modulation.

Caption: Electronic modulation of

Quantitative Reactivity Data

The table below summarizes the relative reaction rates of substituted phenacyl bromides with a standard nucleophile (e.g., thiourea or pyridine) in ethanol at 30°C.

| Substituent (Para) | Hammett | Relative Rate ( | Reactivity Class | Recommended Adjustment |

| +0.78 | 4.5x | Hyper-Reactive | Cool reaction to 0°C; add dropwise to prevent exotherms. | |

| +0.23 | 1.8x | Activated | Standard protocol usually effective. | |

| 0.00 | 1.0x (Baseline) | Standard | Baseline conditions (Reflux/RT). | |

| -0.17 | 0.7x | Deactivated | Increase reaction time by 20-30%. | |

| -0.27 | 0.5x | Sluggish | Requires catalysis (NaI) or higher boiling solvent (EtOH |

Technical Insight: For substrates with strong EDGs (

), the addition of a stoichiometric amount of Sodium Iodide (NaI) generates the-iodo ketone in situ (Finkelstein reaction). The C-I bond is weaker and more reactive, compensating for the electronic deactivation.

Case Study: Hantzsch Thiazole Synthesis

The most robust application of this reactivity profile is the Hantzsch synthesis. The following protocol is optimized for a library of substituted phenacyl bromides.

Mechanism

-

Step 1 (

): Nucleophilic attack of the thioamide sulfur on the -

Step 2 (Condensation): Intramolecular attack of nitrogen on the carbonyl, followed by dehydration.

Caption: Stepwise mechanism of Hantzsch Thiazole Synthesis.

Optimized Experimental Protocol

Objective: Synthesis of 4-(4-nitrophenyl)-2-aminothiazole (EWG example) vs. 4-(4-methoxyphenyl)-2-aminothiazole (EDG example).

Reagents:

-

Substituted

-bromoacetophenone (1.0 equiv) -

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 volumes)

Procedure:

-

Preparation: Dissolve thiourea (1.1 equiv) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition:

-

For EWG (

): Dissolve the bromide in minimal ethanol and add dropwise at room temperature. The reaction is exothermic; rapid addition may cause boiling. -

For EDG (

): Add the bromide in one portion.

-

-

Reaction:

-

For EWG: Stir at RT for 1 hour. (Heating often leads to decomposition/tars).

-

For EDG: Heat to reflux for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

-

Workup:

-

Cool the mixture to 0°C. The product typically precipitates as the hydrobromide salt.

-

Filter the solid and wash with cold ethanol (

) and diethyl ether ( -

Free Base Liberation (Optional): Suspend the salt in water and adjust pH to 9-10 with Ammonium Hydroxide (

). Filter the free base.

-

Safety & Handling (Lachrymators)

lachrymators-

Engineering Controls: ALWAYS weigh and handle solids inside a functioning fume hood.

-

Decontamination: Spills should be treated immediately with a solution of 10% sodium thiosulfate or dilute ammonia , which nucleophilically destroys the

-bromo ketone functionality. -

PPE: Double nitrile gloves are recommended. If exposure occurs, do not rub eyes; flush with water for 15 minutes.[1]

References

-

Mechanistic Studies of Hantzsch Synthesis

-

Kinetic Studies & Hammett Correlations

-

Synthesis Protocols

-

Safety & Green Chemistry

Sources

- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ias.ac.in [ias.ac.in]

- 8. An Efficient New Method for the Synthesis of Polysubstituted Pyrroles [organic-chemistry.org]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

theoretical calculations on 2-Bromo-1-(3-bromophenyl)propan-1-one structure

The theoretical protocols detailed in this guide provide a robust framework for characterizing the structure and properties of 2-Bromo-1-(3-bromophenyl)propan-1-one. The emphasis on a self-validating workflow—where frequency analysis confirms the stability of the optimized geometry—is critical for generating reliable and trustworthy data. These computational results serve as a powerful predictive tool, guiding synthetic efforts and providing a basis for interpreting experimental spectroscopic data. For drug development professionals, such in-silico analysis is an indispensable first step in understanding how a molecule might interact with biological targets, ultimately accelerating the discovery pipeline. [17][18]

References

-

Schlegel, H. B. (1982). Optimization of equilibrium geometries and transition structures. Journal of Computational Chemistry, 3(2), 214-218. Available at: [Link]

-

Villalobos, M. et al. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemSusChem. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12570470, 2-Bromo-1-(3-bromophenyl)propan-1-one. Retrieved from [Link].

-

Benallou, A. et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. Available at: [Link]

-

Cheminfo (n.d.). IR spectra prediction. Retrieved from [Link]

-

Dey, P. et al. (2023). A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples. Current Drug Metabolism. Available at: [Link]

-

Mondal, S. et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available at: [Link]

-

Benallou, A. et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. Available at: [Link]

-

SteerOn Research (2024). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

-

RSC Advances (n.d.). RSC Advances. Available at: [Link]

-

GIGNAC, N. et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Available at: [Link]

-

Gaussian, Inc. (2020). Freq Keyword. Gaussian 16 Manual. Available at: [Link]

-

Gaussian, Inc. (n.d.). Opt Keyword. Gaussian 16 Manual. Available at: [Link]

-

Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Available at: [Link]

-

Francisco, J. S. et al. (2000). The performance of density-functional theory in challenging cases: Halogen oxides. The Journal of Chemical Physics. Available at: [Link]

-

CD ComputaBio (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

The Pharma Innovation (2024). Role of all type chemistry in drug discovery and drug design. The Pharma Innovation. Available at: [Link]

-

RITME (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Protheragen (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Li, Q. et al. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences. Available at: [Link]

-

Brandán, S. A. et al. (n.d.). Journal of Molecular Structure. CONICET. Available at: [Link]

-

The Pharma Innovation (2019). The chemistry of drug design and development. The Pharma Innovation. Available at: [Link]

-

Jhaa, G. (2023, January 22). Gaussian Output file analysis. YouTube. Available at: [Link]

-

Antle, J. P. et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education. Available at: [Link]

-

Wikipedia (n.d.). Density functional theory. Retrieved from [Link]

-

Jacob, C. R. et al. (2020). Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields. Journal of Chemical Theory and Computation. Available at: [Link]

-

Lira, C. (2013, October 30). Gaussian Frequency Analysis. YouTube. Available at: [Link]

-

Gaussian, Inc. (n.d.). Basis Sets. Gaussian 16 Manual. Available at: [Link]

-

University of Delaware (n.d.). Example of the NMR calculation output of H2 in Gaussian. Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. steeronresearch.com [steeronresearch.com]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. 2-Bromo-1-(3-bromophenyl)propan-1-one | C9H8Br2O | CID 12570470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ritme.com [ritme.com]

Technical Guide: Sourcing and Validating 2-Bromo-1-(3-bromophenyl)propan-1-one

[1][2]

Executive Summary

2-Bromo-1-(3-bromophenyl)propan-1-one (CAS: 76650-08-3) is a specialized

This guide provides a rigorous framework for researchers to identify qualified suppliers, validate the chemical identity against common structural analogs, and implement a self-validating Quality Control (QC) protocol upon receipt.

Part 1: Chemical Identity & Critical Properties[1][2][3]

Definitive Identification

Ambiguity in CAS indexing for brominated propiophenones is a primary cause of procurement errors.[1][2] You must verify the exact substitution pattern (meta-bromo on the ring, alpha-bromo on the chain).[1][2]

| Property | Specification | Critical Note |

| Chemical Name | 2-Bromo-1-(3-bromophenyl)propan-1-one | Often mislabeled as "alpha-bromo-m-bromopropiophenone" |

| CAS Number | 76650-08-3 | Do NOT confuse with: • 19829-31-3 (Unbrominated precursor)[1][2]• 38786-67-3 (para-isomer)[1][2]• 18523-22-3 (Ethanone analog) |

| Molecular Formula | MW: 291.97 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Darkens/oils out upon degradation (HBr release) |

| Lachrymator | YES | Potent tear gas effect.[1][2] Open only in a fume hood. |

Stability Profile

This molecule is thermodynamically unstable.[1][2] It undergoes:

Part 2: Sourcing Landscape & Vendor Qualification[1]

Due to the stability issues described above, "In-Stock" claims should be viewed with skepticism.[1][2] Fresh synthesis is often required.[1][2]

Supplier Tiers[1][2]

-

Tier 1 (Custom Synthesis/CROs): Companies like Enamine , WuXi AppTec , or Syngene .[2] They synthesize de novo. Pros: High purity (fresh). Cons: Lead time (2-4 weeks).[1][2]

-

Tier 2 (Catalog Aggregators): MolPort , eMolecules , PubChem Vendors .[2] They list stock from other labs. Risk:[2][3] Stock may be old/degraded.[1][2]

-

Tier 3 (Bulk Chemical Houses): Often lack specific isomeric purity (mixing meta and para isomers).[1][2]

Qualification Workflow

The following decision tree outlines the logic for selecting a supplier and verifying compliance.

Figure 1: Vendor Qualification Logic. Prioritize fresh synthesis (Tier 1) over aged stock to avoid degradation products.

Part 3: Quality Assurance & Analytical Validation[1][2]

Upon receipt, do not assume the label is correct. The similarity between the meta and para isomers makes them difficult to distinguish by low-resolution MS.[1][2] 1H-NMR is the gold standard. [1][2]

Self-Validating QC Protocol

Objective: Confirm isomeric identity and quantify the "unbrominated" impurity (1-(3-bromophenyl)propan-1-one).

Method: 1H-NMR (400 MHz,

| Signal | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| Methine ( | ~5.2 - 5.3 ppm | Quartet | 1H | Primary Confirmation. If this is a triplet or multiplet, the alkyl chain is wrong.[1][2] |

| Methyl ( | ~1.9 ppm | Doublet | 3H | Couples with the methine.[2] |

| Aromatic Region | 7.3 - 8.1 ppm | Multiplet | 4H | Isomer Check. The meta-substitution pattern is complex (singlet-like signal for H2, doublet for H4/H6, triplet for H5).[1][2] Para-substitution shows a clear AA'BB' system.[1][2] |

| Impurity ( | ~2.9 ppm | Quartet | -- | Indicates unreacted starting material (Propiophenone).[1][2] |

Analytical Decision Tree

Use this logic to determine if the batch is suitable for downstream synthesis.

Figure 2: Analytical Logic for Batch Release. The methine quartet is the specific fingerprint for the alpha-bromo propyl chain.[1][2]

Part 4: Synthesis & Impurity Profiling

Understanding how suppliers make this compound helps you predict impurities.[1][2] The standard industrial route is the Alpha-Bromination of 3-Bromopropiophenone .[1][2]

Synthetic Pathway[1][2]

-

Precursor: 1-(3-bromophenyl)propan-1-one (CAS 19829-31-3).[1][2][4][5]

-

Reagent: Bromine (

) in Glacial Acetic Acid or NBS/PTSA in Acetonitrile.[1][2] -

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.[1][2]

Common Impurities[1][2]

-

Starting Material (SM): Result of incomplete reaction.[1][2] Impact: Hard to separate by column chromatography due to similar

.[1][2] -

Dibromo-species: 2,2-dibromo-1-(3-bromophenyl)propan-1-one.[1][2] Cause: Over-bromination.[1][2] Impact: Acts as a "dead end" in nucleophilic substitutions.[1][2]

-

HBr Salts: If the supplier did not wash the organic phase thoroughly, residual acid will catalyze rapid degradation of the product in the bottle.[2]

Part 5: Handling, Safety & Storage[4]

Safety Protocols (Lachrymator)

-

Engineering Controls: All handling must occur in a certified chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat.[2]

-

Spill Management: Neutralize spills immediately with 10% aqueous Sodium Thiosulfate (

) to quench the alkyl bromide capability and reduce lachrymatory vapor.[1][2]

Storage "Best Practices"

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12570470, 2-Bromo-1-(3-bromophenyl)propan-1-one. Retrieved from [Link][1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89868, 1-(3-Bromophenyl)propan-1-one (Precursor). Retrieved from [Link][1][2]

-

Gu, X., et al. (2012). Synthesis and evaluation of novel alpha-bromo ketones as potential antifungal agents.[1][2] (General methodology for alpha-bromination). Journal of Agricultural and Food Chemistry.

-

Occupational Safety and Health Administration (OSHA). GHS Safety Data Sheet Recommendations for alpha-bromo ketones (Lachrymators).[1][2] [Generic Guidance for Halogenated Ketones].

(Note: Specific supplier links are omitted to prevent broken deep-links; use the CAS 76650-08-3 in the search engines of Enamine, MolPort, or Sigma-Aldrich for current stock status.)

Sources

- 1. 2-Bromo-1-(3-bromophenyl)propan-1-one | C9H8Br2O | CID 12570470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID 88272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19829-31-3|1-(3-Bromophenyl)propan-1-one|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones Using 2-Bromo-1-(3-bromophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones and a Novel Synthetic Approach

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of bioactive molecules found abundantly in nature and are precursors to flavonoids.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[2][3] Several chalcone-based compounds have been investigated in clinical trials, and some have been approved for therapeutic use, underscoring their clinical relevance.[4][5][6]

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which typically involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.[7][8] This guide presents a detailed protocol for the synthesis of chalcones utilizing a less conventional starting material: 2-Bromo-1-(3-bromophenyl)propan-1-one. This α-bromo ketone is a versatile intermediate that allows for a two-step synthesis, beginning with a dehydrobromination to form an α,β-unsaturated ketone (enone), which then undergoes a Claisen-Schmidt condensation with a variety of aromatic aldehydes. This approach offers a strategic pathway to novel chalcone derivatives with potential applications in drug development.

This document provides a comprehensive guide for the synthesis, purification, and characterization of chalcones derived from 2-Bromo-1-(3-bromophenyl)propan-1-one, including detailed mechanistic insights and safety protocols.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-1-(3-bromophenyl)propan-1-one | ≥97% | Commercially Available | Starting material for Step 1. |

| Pyridine | Anhydrous | Commercially Available | Base for dehydrobromination.[9] |

| Diethyl ether | Anhydrous | Commercially Available | Solvent for extraction.[10] |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | Base for Claisen-Schmidt condensation.[11][12] |

| Ethanol | 200 Proof, Anhydrous | Commercially Available | Solvent for reaction and recrystallization.[13][14][15] |

| Substituted Benzaldehydes | Various, ≥97% | Commercially Available | Electrophile for Step 2. |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available | For neutralization. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography if needed. |

Experimental Protocols

This synthesis is a two-step process. First, 2-Bromo-1-(3-bromophenyl)propan-1-one is converted to 1-(3-bromophenyl)prop-2-en-1-one via dehydrobromination. The resulting enone is then used in a Claisen-Schmidt condensation with a substituted benzaldehyde to yield the final chalcone.

Step 1: Synthesis of 1-(3-bromophenyl)prop-2-en-1-one (Enone Intermediate)

This procedure is adapted from established methods for the dehydrobromination of α-bromo ketones.[16]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-1-(3-bromophenyl)propan-1-one (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of starting material).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an excess of cold 1M hydrochloric acid to neutralize the pyridine.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(3-bromophenyl)prop-2-en-1-one.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Caption: Workflow for the synthesis of the enone intermediate.

Step 2: Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol is a standard procedure for the Claisen-Schmidt condensation.[8][17]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromophenyl)prop-2-en-1-one (1.0 eq.) and a substituted benzaldehyde (1.0-1.2 eq.) in ethanol (10-20 mL per gram of enone).

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq., typically a 10-20% w/v solution).

-

Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate and by TLC. The reaction time can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid to a neutral pH.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

Caption: Workflow for the Claisen-Schmidt condensation.

Mechanistic Insights

Dehydrobromination: An E2 Elimination Pathway

The conversion of 2-Bromo-1-(3-bromophenyl)propan-1-one to 1-(3-bromophenyl)prop-2-en-1-one proceeds via a base-catalyzed E2 (bimolecular elimination) mechanism.[18][19] The base, in this case pyridine, abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), and simultaneously, the bromide ion is eliminated from the α-carbon. This concerted step results in the formation of a carbon-carbon double bond, yielding the α,β-unsaturated ketone.

Caption: Mechanism of dehydrobromination via E2 elimination.

Claisen-Schmidt Condensation: A Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[16] In this reaction, the hydroxide ion deprotonates the α-carbon of the enone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (ethanol or water) to give a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and stable chalcone product.

Caption: Mechanism of the Claisen-Schmidt condensation.

Characterization and Data

The synthesized chalcones should be characterized by standard spectroscopic methods to confirm their structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, and two characteristic doublets for the α- and β-vinylic protons with a coupling constant (J) of ~15-16 Hz, indicating a trans-configuration. |

| ¹³C NMR | A signal for the carbonyl carbon typically appears around 190 ppm. Signals for the α- and β-vinylic carbons are also observed. |

| FT-IR | A strong absorption band for the C=O stretching of the α,β-unsaturated ketone is expected around 1650-1680 cm⁻¹. A band for the C=C stretching of the double bond is typically seen around 1600 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the chalcone should be observed. |

| Melting Point | A sharp melting point range indicates a pure compound. |

Safety Precautions

-

2-Bromo-1-(3-bromophenyl)propan-1-one: Handle with care. It is a lachrymator and can cause skin and eye irritation.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[9][20][21] Use in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[11][12][22][23] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.[10][24][25][26] Use in a well-ventilated area away from ignition sources.

-

Ethanol: Highly flammable liquid and vapor.[13][14][15][27][28] Keep away from heat and open flames.